molecular formula C12H10N2O B610352 (E)-2-(2-(Pyrazin-2-yl)vinyl)phenol CAS No. 200417-97-6

(E)-2-(2-(Pyrazin-2-yl)vinyl)phenol

Cat. No. B610352
M. Wt: 198.225
InChI Key: OBKATKKKPJKKKE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinib is a novel inhibitor of angiogenesis and metabolism of oesophageal adenocarcinoma (oac) radioresistance, significantly inhibiting the secretion of il-6, il-4, il-8 and il-13 cytokines from in oac radioresistant cells

Scientific Research Applications

Thermal Ortho-Substitution Reactions

In the context of thermal ortho-substitution reactions, studies like those by Pinhey and Xuan (1988) have explored the pyrolysis of phenol mixtures, resulting in the formation of products like 2-(tetrahydro-2H-pyran-2-yl)phenol. Such reactions have been investigated for various phenols and vinyl ethers, offering insights into regioselective reactions and potential applications in synthesis processes (Pinhey & Xuan, 1988).

Preparation of Fluoroionophores

Research by Hong et al. (2012) has led to the development of fluoroionophores from diamine-salicylaldehyde derivatives, highlighting the potential of these compounds in metal chelation and recognition. This research provides a pathway to explore the interaction of such compounds with various metal cations, indicating their potential in chemical sensing and recognition applications (Hong, Lin, Hsieh, & Chang, 2012).

Copper-Catalyzed Coupling Reactions

The study by Limberger et al. (2012) on copper-catalyzed coupling reactions between phenols and (E)-bromostilbene demonstrates the utility of (E)-2-(2-(Pyrazin-2-yl)vinyl)phenol in facilitating the formation of aryloxy-1,2-diphenylethenes. These findings have implications for the synthesis of complex organic compounds, potentially contributing to advancements in pharmaceutical and material sciences (Limberger, Leal, Back, Dupont, & Monteiro, 2012).

Synthesis of Quinoxaline and Pyridopyrazine Derivatives

The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives, as investigated by Thirumurugan, Muralidharan, and Perumal (2009), indicate the role of (E)-2-(2-(Pyrazin-2-yl)vinyl)phenol in the formation of complex organic structures. These derivatives exhibit properties like halochromism, suggesting their potential in developing novel materials with unique optical properties (Thirumurugan, Muralidharan, & Perumal, 2009).

properties

CAS RN

200417-97-6

Product Name

(E)-2-(2-(Pyrazin-2-yl)vinyl)phenol

Molecular Formula

C12H10N2O

Molecular Weight

198.225

IUPAC Name

(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol

InChI

InChI=1S/C12H10N2O/c15-12-4-2-1-3-10(12)5-6-11-9-13-7-8-14-11/h1-9,15H/b6-5+

InChI Key

OBKATKKKPJKKKE-AATRIKPKSA-N

SMILES

OC1=CC=CC=C1/C=C/C2=NC=CN=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

P3;  P 3;  P-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(2-(Pyrazin-2-yl)vinyl)phenol
Reactant of Route 2
Reactant of Route 2
(E)-2-(2-(Pyrazin-2-yl)vinyl)phenol
Reactant of Route 3
Reactant of Route 3
(E)-2-(2-(Pyrazin-2-yl)vinyl)phenol
Reactant of Route 4
Reactant of Route 4
(E)-2-(2-(Pyrazin-2-yl)vinyl)phenol
Reactant of Route 5
Reactant of Route 5
(E)-2-(2-(Pyrazin-2-yl)vinyl)phenol
Reactant of Route 6
Reactant of Route 6
(E)-2-(2-(Pyrazin-2-yl)vinyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.